molecular formula C8H11BrN2O2 B11788480 3-Bromo-1-isobutyl-1H-pyrazole-4-carboxylic acid

3-Bromo-1-isobutyl-1H-pyrazole-4-carboxylic acid

Katalognummer: B11788480
Molekulargewicht: 247.09 g/mol
InChI-Schlüssel: RCGWWOBECBHAGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-1-isobutyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a bromine atom at the 3-position, an isobutyl group at the 1-position, and a carboxylic acid group at the 4-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex molecules .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-1-isobutyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while cycloaddition can produce fused heterocyclic compounds .

Wirkmechanismus

The mechanism of action of 3-Bromo-1-isobutyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. detailed studies on its specific molecular targets and pathways are limited.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-1-isobutyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the isobutyl group, which can impact its chemical properties and potential applications. This structural feature may enhance its solubility, stability, and biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C8H11BrN2O2

Molekulargewicht

247.09 g/mol

IUPAC-Name

3-bromo-1-(2-methylpropyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C8H11BrN2O2/c1-5(2)3-11-4-6(8(12)13)7(9)10-11/h4-5H,3H2,1-2H3,(H,12,13)

InChI-Schlüssel

RCGWWOBECBHAGP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN1C=C(C(=N1)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.